molecular formula C19H18N2O3 B2982869 2-benzyl-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one CAS No. 922881-96-7

2-benzyl-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one

Cat. No. B2982869
CAS RN: 922881-96-7
M. Wt: 322.364
InChI Key: CFUOLQVSAWKKAR-UHFFFAOYSA-N
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Description

2-benzyl-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one (BDP) is a pyridazinone derivative that has been extensively studied for its potential therapeutic applications. The compound exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects. BDP has also been found to possess neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases.

Scientific Research Applications

Synthesis and Photophysical Properties

2-benzyl-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is part of a class of compounds synthesized for their unique photophysical and electrochemical properties. Research by Golla et al. (2020) on similar pyridine derivatives demonstrated that these compounds exhibit intriguing photophysical behaviors, such as strong absorption bands and emission bands under UV light, attributed to intramolecular charge transfer. The study suggests potential applications in optical materials or chemical sensors due to these photophysical properties (Golla et al., 2020).

Crystal Structure Analysis

Crystal structure analysis of pyridazin-3(2H)-one derivatives, including studies by Daoui et al. (2019), provides insights into the molecular geometry, intermolecular interactions, and supramolecular assembly of these compounds. Such analyses are crucial for understanding the material's properties and potential applications in crystal engineering and design of molecular materials (Daoui et al., 2019).

Heterocyclic Compound Synthesis

The molecule falls within the broader category of heterocyclic compounds, which are of significant interest in medicinal chemistry for their pharmaceutical properties. Studies on similar compounds, such as the work of Flefel et al. (2018), have explored the synthesis of novel pyridine derivatives for potential antimicrobial and antioxidant activities. These efforts highlight the importance of such compounds in developing new therapeutic agents (Flefel et al., 2018).

Potential for Antiviral Activity

Research into related heterocyclic systems, like the study by Hashem et al. (2007), has explored the antiviral activities of pyridazinone derivatives. Such studies underline the potential of 2-benzyl-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one and similar molecules in contributing to the development of new antiviral drugs or agents (Hashem et al., 2007).

properties

IUPAC Name

2-benzyl-6-(3,4-dimethoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-23-17-10-8-15(12-18(17)24-2)16-9-11-19(22)21(20-16)13-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUOLQVSAWKKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyl-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one

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